1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₉ClOS It is a derivative of cyclopropane and thiophene, featuring a chlorinated thiophene ring attached to a cyclopropane carbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be synthesized through a multi-step process involving the formation of the cyclopropane ring and the subsequent attachment of the chlorothiophenyl group. One common method involves the reaction of cyclopropane carboxaldehyde with 3-chlorothiophene in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde: Similar structure but with the chlorine atom in a different position on the thiophene ring.
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid: An oxidized form of the compound.
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-methanol: A reduced form of the compound.
The uniqueness of this compound lies in its specific structural features and the reactivity of its functional groups, which make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClOS |
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Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9ClOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2 |
InChI Key |
RJLXZFBZPZZTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Cl)C=O |
Origin of Product |
United States |
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